1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The ethyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and the pyridin-2-yl group are key structural features that enable these interactions. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group at the 1-position.
Uniqueness
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-8(11(15)16)10(13-14)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLGUNXUKAMDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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